molecular formula C22H23N3O2S B2540601 N-(2,5-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 941929-52-8

N-(2,5-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2540601
CAS No.: 941929-52-8
M. Wt: 393.51
InChI Key: LQJFHOLJKFXQNK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes a pyrazine ring and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazine ring followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of N-(2,5-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-5-6-16(3)19(11-14)24-20(26)13-28-21-22(27)25(10-9-23-21)18-8-7-15(2)17(4)12-18/h5-12H,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJFHOLJKFXQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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